6-(Oxan-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(oxan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12) |
InChI Key |
AQKCKXWJCUFLED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxan 2 Yl Pyridin 2 Amine and Analogous Pyridin 2 Yl Oxane Systems
Strategies for Constructing the Pyridine (B92270) Core
The formation of the 2-aminopyridine (B139424) core is central to producing the target compound and its analogues. Key strategies include direct amination of pre-existing pyridine rings through nucleophilic substitution and the de novo construction of the ring via multicomponent reactions.
One of the most common approaches for synthesizing 2-aminopyridines involves the substitution of a leaving group, typically a halogen, at the C-2 position of the pyridine ring by an amine. nih.gov This method, known as nucleophilic aromatic substitution (SNAr), is direct but can present challenges. Traditional SNAr protocols often necessitate harsh conditions such as high temperatures, the use of highly polar solvents, or an excess of reagents, which can complicate the purification of the desired polar 2-aminopyridine products. chemistryviews.orgacs.org
The direct reaction of 2-halopyridines (fluoro, chloro, bromo, or iodo) with primary or secondary amines is a foundational method for creating C(2)–N bonds. nih.gov However, the reactivity of the halopyridine is often insufficient, requiring activation through high temperatures, transition-metal catalysis (e.g., Buchwald-Hartwig or copper-catalyzed aminations), or the use of highly reactive nucleophiles like lithiated amines. nih.gov A significant challenge in some approaches is preventing over-alkylation when starting with 2-aminopyridine itself. nih.gov
Recent advancements focus on activating the pyridine ring to facilitate the nucleophilic attack by the amine. One strategy involves the formation of N-alkyl pyridinium (B92312) salts, which enhances the electrophilicity of the ring. nih.gov This activation, combined with a C-2 leaving group, can enable a mild and regioselective method for pyridyl C(2)–N bond formation. nih.gov
To circumvent the issues associated with harsh conditions and transition-metal catalysts, researchers have developed innovative catalyst-free methods that proceed under mild conditions. chemistryviews.orgacs.org
One notable approach utilizes bench-stable N-(1-alkoxyvinyl) 2-halopyridinium salts. chemistryviews.orgacs.orgchemrxiv.org These reagents undergo SNAr reactions with a variety of primary and secondary amine nucleophiles under exceptionally mild conditions, such as stirring at room temperature or with gentle heating to 40-50 °C in solvents like dichloromethane. chemistryviews.orgacs.orgacs.org This method avoids the need for transition metals, coupling agents, and high-boiling solvents. acs.orgchemrxiv.org The N-(1-ethoxyvinyl) group acts as both an SNAr-activating group and a protecting group that can be subsequently cleaved under thermal, acidic, or oxidative conditions. acs.orgchemrxiv.org
Another mild, catalyst-free synthesis begins with 2-mercaptopyridine. nih.gov Alkylation with 1,2-dibromoethane (B42909) produces a cyclic dihydrothiazolopyridinium salt. This salt serves as an effective precursor that reacts with primary or secondary amines, either neat or in DMSO at temperatures around 50 °C, to afford the desired 2-aminopyridines in good yields. nih.gov This method is tolerant of functionalities like acetals. nih.gov
Table 1: Mild and Catalyst-Free SNAr Approaches to 2-Aminopyridines
| Precursor | Amine Nucleophile | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| N-(1-ethoxyvinyl) 2-chloropyridinium triflate | Primary and secondary amines | K₂CO₃, CH₂Cl₂, 40 °C | Bench-stable reagent, mild conditions, catalyst-free, ambient atmosphere. chemistryviews.orgacs.org | chemistryviews.orgacs.org |
| Dihydrothiazolopyridinium salt (from 2-mercaptopyridine) | Primary and secondary amines (e.g., morpholine, allylamine) | Neat amine or in DMSO, 50 °C | Two-step synthesis, mild conditions, good yields, tolerates acetal (B89532) functionality. nih.gov | nih.gov |
| 2-Fluoropyridine | Acetamidine hydrochloride | Catalyst-free, heat | Uses inexpensive ammonia (B1221849) source, high yield and chemoselectivity. rsc.org | rsc.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, have emerged as a powerful and efficient strategy for constructing complex molecules like 2-aminopyridines. mdpi.comnih.gov This approach is valued for its operational simplicity, high atom economy, reduced waste, and the ability to rapidly generate diverse molecular libraries. mdpi.comnih.gov
Enaminones are highly versatile building blocks in the synthesis of heterocycles, including 2-aminopyridines. nih.govjmaterenvironsci.comresearchgate.net They contain both a nucleophilic amino group and an electrophilic carbonyl group conjugated through a double bond, allowing for various reaction pathways. researchgate.net
In a common MCR strategy, an enaminone is reacted with malononitrile (B47326) and a primary amine. nih.govresearchgate.net The proposed mechanism suggests an initial Michael-type reaction or Knoevenagel condensation between the enaminone and malononitrile. nih.govjmaterenvironsci.com This is followed by condensation with the primary amine and subsequent intramolecular cyclization and aromatization to yield the final substituted 2-aminopyridine structure. nih.govjmaterenvironsci.com This method provides efficient access to a wide variety of 2-amino-3-cyanopyridine (B104079) derivatives. nih.govsemanticscholar.org In some cases, N-propargylic β-enaminones can themselves act as equivalents of the pyridine scaffold in cascade reactions. acs.org
In line with the principles of green chemistry, MCRs for 2-aminopyridine synthesis are often optimized to be solvent-free or to use microwave irradiation to accelerate the reaction. mdpi.comjmaterenvironsci.com Solvent-free reactions, sometimes conducted with gentle heating or just by stirring components at room temperature, reduce pollution, lower costs, and simplify product work-up. semanticscholar.orgmdpi.com This approach has been successfully used in four-component reactions involving an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate to produce functionalized 2-aminopyridines without a catalyst. semanticscholar.orgmdpi.com
Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times, uniform heating, and often higher yields and selectivity. jmaterenvironsci.comrsc.org A facile synthesis of N-substituted 2-aminopyridines is achieved through a microwave-assisted MCR, where selectivity is controlled by the amine's basicity and the solvent choice. rsc.orgnih.gov The combination of MCRs with microwave irradiation under solvent-free conditions represents a particularly powerful and environmentally benign technology for the rapid synthesis of 2-aminopyridine libraries. jmaterenvironsci.com
Table 2: Multicomponent Reaction Strategies for 2-Aminopyridine Synthesis
| Components | Conditions | Key Features | Reference |
|---|---|---|---|
| Enaminone, Malononitrile, Primary Amine | Solvent-free, 80 °C | Three-component, enaminone-mediated pathway, good yields. nih.govresearchgate.net | nih.govresearchgate.net |
| Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Solvent-free, Room Temperature | Four-component, catalyst-free, environmentally friendly "green" approach. semanticscholar.orgmdpi.com | semanticscholar.orgmdpi.com |
| Enaminone, Malononitrile, Primary Amine | Microwave irradiation, Solvent-free | Combines MCR with microwave assistance for rapid synthesis and high yields. jmaterenvironsci.com | jmaterenvironsci.com |
| β-Halo α,β-Unsaturated Aldehyde, Malononitrile, Amine | Microwave-assisted | Efficient synthesis of fused and substituted 2-aminopyridines. thieme-connect.com | thieme-connect.com |
Cyclization Reactions for Pyridine Ring Synthesis
The synthesis of pyridine derivatives often relies on cyclization reactions that build the aromatic ring from acyclic precursors. ijpsonline.com These methods can involve the condensation of aldehydes and ammonia or their derivatives, as seen in the historic Chichibabin pyridine synthesis. ijpsonline.comnumberanalytics.com In this approach, aldehydes react with ammonia to form an imine, which then undergoes cyclization and aromatization to yield the pyridine ring. numberanalytics.com
Another prominent method is the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne. numberanalytics.com This transition metal-catalyzed reaction offers a route to substituted pyridines. numberanalytics.com Additionally, multi-component reactions, such as the Hantzsch pyridine synthesis, provide a versatile pathway by condensing β-ketoesters with aldehydes and ammonia. ijpsonline.commatanginicollege.ac.in More contemporary methods often utilize transition metal catalysts, such as palladium or copper, to facilitate the cyclization of nitriles and alkynes, leading to improved yields and selectivity. numberanalytics.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Approaches for Incorporating the Oxane (Tetrahydropyran) Moiety
The introduction of the oxane, or tetrahydropyran (B127337) (THP), ring is a critical step in assembling the target structures. This can be achieved through several synthetic strategies, including coupling reactions, cyclization onto a pre-existing pyridine, and functional group interconversions.
Coupling Reactions with Oxane Derivatives
A common and direct method for installing the oxane moiety involves the coupling of a pre-functionalized pyridine with an oxane derivative. For instance, a nucleophilic substitution reaction between a halogenated pyridine, such as 6-chloropyridin-3-amine, and tetrahydropyran-4-ol can be used to form the corresponding ether linkage. This reaction is typically performed under basic conditions, for example, using sodium hydride in a solvent like dimethylformamide (DMF).
Another powerful technique is the use of palladium-catalyzed cross-coupling reactions. These reactions can form a carbon-carbon bond between a pyridine derivative and a suitable oxane-containing coupling partner.
Cyclization onto Pyridine-Based Intermediates
An alternative strategy involves constructing the oxane ring onto a pyridine scaffold that already possesses a suitable side chain. This intramolecular cyclization is often an efficient way to form the six-membered ether ring. For example, a pyridine derivative with a hydroxyl group at the appropriate position on a side chain can undergo intramolecular hydroalkoxylation. organic-chemistry.org This reaction can be catalyzed by various metals, including platinum, cobalt, or lanthanide triflates, and often proceeds with high stereoselectivity. organic-chemistry.org
The Prins cyclization is another valuable method, where a homoallylic alcohol on a pyridine substrate reacts with an aldehyde to form a tetrahydropyran-4-ol derivative. organic-chemistry.org The stereochemical outcome of these cyclizations can sometimes be controlled by the reaction conditions, as demonstrated in the stereodivergent synthesis of 2,6-disubstituted tetrahydropyrans. rsc.org
Functional Group Interconversions for Oxane Ring Formation
The formation of the oxane ring can also be accomplished through a series of functional group interconversions on a pyridine-containing substrate. fiveable.me This multi-step approach offers flexibility in the synthesis design. For example, a pyridine with a side chain containing a diol can be cyclized to form the tetrahydropyran ring. The pyranose ring, a common structure in carbohydrates, is formed via the reaction of a hydroxyl group with an aldehyde to create an intramolecular hemiacetal. wikipedia.org This principle can be applied to synthetic targets as well.
Protecting group strategies are often essential in these multi-step sequences to ensure that specific functional groups react selectively. fiveable.me For instance, a hydroxyl group can be protected as a silyl (B83357) ether or a benzyl (B1604629) ether while other transformations are carried out on the molecule. fiveable.me Subsequent deprotection and cyclization can then yield the desired oxane ring. fiveable.me
Direct and Indirect Methods for C-C and C-N Bond Formation at C6 of the Pyridine Ring
Establishing the bond between the C6 position of the pyridine ring and the oxane moiety or its precursor is a pivotal step in the synthesis. Both direct and indirect methods, particularly catalytic cross-coupling reactions, are employed for this purpose.
Catalytic Cross-Coupling Reactions (e.g., Palladium-Catalyzed Approaches)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C and C-N bonds in modern organic synthesis. acs.orgrsc.org These reactions allow for the precise and efficient connection of two molecular fragments.
In the context of synthesizing 6-(oxan-2-yl)pyridin-2-amine and its analogs, a palladium catalyst can be used to couple a halogenated pyridine (e.g., a bromo- or iodo-pyridine) with an organometallic reagent derived from the oxane moiety. acs.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely used example. numberanalytics.com
Alternatively, C-N bond formation can be achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. researchgate.net This reaction can couple a halogenated pyridine with an amine, or in this specific case, could be adapted to form the bond between the pyridine C6 and a nitrogen-containing precursor to the oxane ring if applicable. The choice of ligand for the palladium catalyst is often crucial for the success of these reactions, influencing both the yield and the selectivity. beilstein-journals.orgnih.gov
Recent advances have also focused on the direct C-H activation of pyridines, which avoids the need for pre-functionalization with a halogen. acs.org This approach offers a more atom-economical route to the desired products.
Below is a table summarizing various catalytic systems used in the synthesis of substituted pyridines.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Reaction Type | Ref. |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | C-N Cross-Coupling | beilstein-journals.org |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | C-N Cross-Coupling | beilstein-journals.org |
| Pd(OAc)₂ | RuPhos | LiHMDS | - | C,N-Cross Coupling | nih.gov |
| Pd(OAc)₂ | BrettPhos | LiHMDS | - | C,N-Cross Coupling | nih.gov |
| Pd(0) | - | - | - | C-Annulated Pyridones | nih.gov |
Investigation of Catalyst Systems and Ligands
The choice of catalyst and ligand is paramount in achieving successful cross-coupling for the synthesis of pyridin-2-yl oxane systems. Palladium-based catalysts are the most extensively studied for this purpose, often in combination with specialized phosphine (B1218219) ligands that enhance catalyst stability and reactivity.
Several studies have investigated the efficacy of different palladium precursors and ligands for the coupling of halo-pyridines with various nucleophiles, which is a reaction type directly applicable to the synthesis of the target molecule. For instance, in the amination of 3-halo-2-aminopyridines, precatalysts derived from ligands like RuPhos and BrettPhos have been shown to be highly effective. jst.go.jp These ligands are bulky and electron-rich, which facilitates the challenging oxidative addition and reductive elimination steps in the catalytic cycle.
The following table summarizes various catalyst systems and ligands that have been successfully employed in the synthesis of substituted pyridines, providing a strong basis for their application in the synthesis of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Application | Reference |
| Pd(OAc)₂ | QPhos | K₃PO₄ | Toluene | C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines | nih.gov |
| PdCl₂(IPr) | K₂CO₃ | Dioxane | C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines | nih.gov | |
| [PdCl(acac)(IHept)] | - | NaOtBu | Toluene | Buchwald-Hartwig amination of aryl chlorides | mdpi.com |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | C,N-cross coupling of 3-bromo-2-aminopyridine | nih.gov |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | C,N-cross coupling of 3-bromo-2-aminopyridine | nih.gov |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | Sonogashira coupling of 2-amino-3-bromopyridines | google.com |
The selection of the ligand can also dramatically influence the regioselectivity of the reaction. For instance, in the cross-coupling of 2,4-dichloropyridines, the use of the bulky monophosphine QPhos favors coupling at the C4 position, whereas the diphosphine dppf promotes conventional selectivity at the C2 position. nih.gov Such ligand-controlled regioselectivity is a powerful tool in directing the synthesis towards the desired isomer.
Regioselective Coupling Strategies
Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines, especially when multiple reactive sites are present. For the synthesis of this compound, the coupling must be directed to the C6 position of the 2-aminopyridine ring.
One of the most powerful strategies for regioselective functionalization is direct C-H activation. researchgate.netnih.govnih.govrsc.org This approach avoids the need for pre-functionalized starting materials, such as halo-pyridines, making the synthesis more atom-economical. The regioselectivity of C-H activation is often governed by the electronic properties of the pyridine ring and the directing ability of existing substituents. researchgate.net For 2-aminopyridine, the amino group can act as a directing group, although its coordination to the metal center can also present challenges. nih.gov
The use of pyridine N-oxides is another effective strategy to control regioselectivity. The N-oxide group activates the C2 and C6 positions towards functionalization and can be readily removed after the coupling reaction. researchgate.net Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been shown to be a practical one-pot synthesis for 2-arylpyridines. researchgate.net
The table below illustrates different regioselective coupling strategies that could be adapted for the synthesis of the target compound.
| Strategy | Catalyst System | Substrate | Position Functionalized | Reference |
| C-H Arylation | Pd(OAc)₂ / Adamantyl-containing ligand | Pyridines with EWG | C3 and C4 | researchgate.net |
| C-H Arylation | Pd(OAc)₂ / PPh₃ | Pyridine amides | C-H adjacent to amide | nih.gov |
| C-H Arylation | Cu(OAc)₂ | Pyridine N-oxides | C2 | researchgate.net |
| Suzuki-Miyaura | Pd/IPr | 2,4-Dichloropyridines | C4 | nih.gov |
| Meta-C-H Arylation | Copper-catalyzed | Pyridines | Meta position | cbijournal.com |
Dehydrogenative Coupling Mechanisms
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and environmentally friendly method for forming C-C bonds directly from two C-H bonds, with the only byproduct being hydrogen. acs.org This approach is particularly attractive for coupling heteroarenes with ethers. researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com
The mechanism of dehydrogenative coupling often involves the generation of a radical species from the ether. For the coupling of a pyridine with tetrahydropyran, a plausible mechanism would involve the following steps:
Radical Generation: An oxidant, often a peroxide or a metal-based species, abstracts a hydrogen atom from the C2 position of the tetrahydropyran ring, which is adjacent to the ether oxygen, to form a stabilized radical.
Radical Addition: The generated tetrahydropyranyl radical then adds to the electron-deficient pyridine ring. For 2-aminopyridine, the position of addition will be influenced by the electronic and steric factors of the ring and any activating groups.
Rearomatization: The resulting radical adduct undergoes oxidation and deprotonation to restore the aromaticity of the pyridine ring, yielding the final coupled product.
The specific catalyst and oxidant system plays a crucial role in the efficiency and selectivity of the reaction. Copper and iron-based catalysts are commonly used for CDC reactions involving ethers. nih.govbeilstein-journals.orgmdpi.com For instance, copper(II) can facilitate the coupling of pyridine N-oxides with cyclic ethers under mild conditions. nih.gov The reaction mechanism can proceed through a radical process, where the cleavage of the C(sp³)–H bond in the ether can be the rate-determining step. beilstein-journals.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification of synthetic intermediates and the final this compound product is crucial to obtain a compound of high purity. Common techniques include column chromatography, recrystallization, and extraction.
For aminopyridine derivatives, cation-exchange chromatography can be a highly effective method for removing unreacted 2-aminopyridine and other basic impurities. organic-chemistry.org This technique is particularly useful for large-scale preparations. Another approach involves adjusting the pH of the reaction mixture to above 8.5 with a base like sodium bicarbonate, followed by extraction with an organic solvent such as benzene (B151609) to selectively remove the unreacted 2-aminopyridine. core.ac.uk
Column chromatography on silica (B1680970) gel is a standard and widely used method for the purification of pyridine derivatives. jst.go.jpgoogle.comacs.orgrsc.org The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed, with the polarity being gradually increased to elute the desired product. acs.orgrsc.org In some cases, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent to prevent the decomposition of acid-sensitive compounds on the silica gel. researchgate.net
For solid products, recrystallization from a suitable solvent system can provide a highly pure final product. The choice of solvent depends on the solubility profile of the compound.
The following table summarizes common purification techniques used for aminopyridine derivatives and related compounds.
| Purification Method | Details | Application | Reference |
| Cation-Exchange Chromatography | Dowex 50X8 column (NH₄⁺-form), eluted with ammonium acetate buffer (pH 8.5) | Removal of excess 2-aminopyridine | organic-chemistry.org |
| Liquid-Liquid Extraction | pH adjustment with saturated sodium bicarbonate (>8.5), extraction with benzene | Selective removal of 2-aminopyridine | core.ac.uk |
| Column Chromatography | Silica gel, eluent: ethyl acetate/hexane or dichloromethane/methanol | General purification of pyridine derivatives | jst.go.jpgoogle.comacs.orgrsc.org |
| Recrystallization | Various solvents (e.g., ethanol/water) | Purification of solid final products | acs.org |
The isolation of intermediates, such as protected versions of the final compound, is often necessary to ensure the success of subsequent reaction steps. google.comscience.gov Characterization of these intermediates and the final product is typically performed using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Advanced Spectroscopic and Crystallographic Characterization of 6 Oxan 2 Yl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-(Oxan-2-yl)pyridin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would confirm the connectivity between adjacent protons on the pyridine (B92270) ring (H-3 with H-4, H-4 with H-5) and trace the entire spin system within the tetrahydropyran (B127337) ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals with their corresponding carbon signals, for instance, confirming the assignment of the anomeric H-2' to the anomeric C-2'.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for identifying quaternary carbons (which have no attached protons) and for connecting molecular fragments. A key correlation would be expected between the anomeric proton H-2' of the oxane ring and the C-6 carbon of the pyridine ring, confirming the point of attachment between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the 3D structure and stereochemistry. A NOESY spectrum could show correlations between the anomeric proton H-2' and the H-5 proton of the pyridine ring, helping to define the preferred conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds.
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar, symmetric vibrations.
Pyridine Ring Breathing: A strong, sharp signal corresponding to the symmetric "ring breathing" mode of the pyridine ring would be a characteristic feature.
Symmetric C-H Stretch: Symmetric C-H stretching vibrations of the methylene (B1212753) groups in the oxane ring would be visible.
C-C and C-O Framework: Vibrations associated with the carbon skeleton of both rings would also be observed. While FT-IR is dominated by the polar C-O-C asymmetric stretch, Raman might better resolve symmetric skeletal vibrations.
The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule, confirming the presence of both the 2-aminopyridine (B139424) and the tetrahydropyran structural units.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elucidating the structure of unknown compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a highly precise method that measures molecular mass with an accuracy of a few parts per million (ppm). This level of precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other molecules with the same nominal mass. For this compound, with the chemical formula C₁₀H₁₄N₂O, HRMS provides the exact mass of its molecular ion, confirming its elemental composition. google.com
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark for experimental HRMS measurements.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄N₂O |
| Calculated Monoisotopic Mass | 178.11061 u |
| Expected Ion (Positive Mode) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 179.11842 u |
Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI/LC-MS)
Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sigmaaldrich.com LC separates the compound from a mixture based on its physicochemical properties, providing a retention time that is characteristic of the analyte under specific conditions. ajol.info
Following separation, the compound enters the ESI source, where it is ionized. Due to the presence of basic nitrogen atoms in the pyridine ring and the primary amine group, this compound is readily protonated in the positive ion mode. The most common ion observed is the protonated molecule, [M+H]⁺. acs.org This technique is highly sensitive and is crucial for identifying and quantifying the compound in complex matrices. sigmaaldrich.com
| Technique | Ionization Mode | Expected Primary Ion | Expected m/z |
|---|---|---|---|
| ESI-MS | Positive | [M+H]⁺ | 179.12 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. upi.edu
The aminopyridine moiety in this compound acts as a chromophore, the part of the molecule responsible for light absorption. tanta.edu.eg The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to specific electronic transitions:
π → π* transitions: These high-energy, high-intensity transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyridine ring.
n → π* transitions: These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen atoms) to π* antibonding orbitals. upi.edutanta.edu.eg
The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and pH, which can affect the energy levels of the orbitals involved. tanta.edu.eg
| Electronic Transition | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |
|---|---|---|---|
| π → π | π (bonding) to π (antibonding) | High | High (Large Molar Absorptivity, ε) |
| n → π | n (non-bonding) to π (antibonding) | Low | Low (Small Molar Absorptivity, ε) |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive analytical method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. uib.nomdpi.com The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. krossing-group.de This analysis provides detailed information about the molecular geometry and the arrangement of molecules within the crystal lattice.
For this compound, an SC-XRD analysis would yield a wealth of structural data, confirming the connectivity of atoms and revealing the molecule's specific conformation in the solid state.
| Structural Parameter | Information Provided by SC-XRD |
|---|---|
| Molecular Conformation | The specific 3D arrangement of the molecule, including the puckering of the oxane ring and the relative orientation of the oxane and pyridine rings. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C in the pyridine ring). |
| Torsion Angles | Dihedral angles that define the rotation around bonds. |
| Crystal System & Space Group | The symmetry and periodic arrangement of molecules in the crystal lattice. |
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The way molecules are arranged in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. scirp.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions from SC-XRD data. nih.govresearchgate.netresearchgate.net The Hirshfeld surface of a molecule is generated, and different types of intermolecular contacts are mapped and analyzed.
| Interaction Type | Description | Plausible Contribution |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules. Often the largest contributor. nih.govresearchgate.net | ~35-50% |
| O···H/H···O | Represents C-H···O and potential N-H···O hydrogen bonds. nih.govresearchgate.net | ~20-35% |
| N···H/H···N | Represents N-H···N hydrogen bonds and other close contacts involving nitrogen. scirp.org | ~5-15% |
| C···H/H···C | Weaker interactions, including potential C-H···π contacts. nih.govresearchgate.net | ~10-20% |
Table of Mentioned Compounds
| Compound Name |
|---|
Computational and Theoretical Chemistry Investigations of 6 Oxan 2 Yl Pyridin 2 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 6-(Oxan-2-yl)pyridin-2-amine are instrumental in elucidating its fundamental chemical and physical properties. These studies are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic environment.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For this compound, the rotational freedom around the C-C bond connecting the pyridine (B92270) and oxane rings, as well as the inherent flexibility of the oxane ring, gives rise to multiple possible conformations. Geometry optimization using DFT allows for the identification of the most stable conformers, which correspond to energy minima on the potential energy surface.
A comprehensive conformational analysis would involve systematically rotating the dihedral angle between the two rings and evaluating the energy of each resulting structure. The results of such an analysis would likely indicate a preferred, low-energy conformation where steric clashes between the hydrogen atoms on both rings are minimized.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(pyridine)-C(oxane) | 1.52 | - | - |
| C-N (pyridine ring) | 1.34 | 118.0 | - |
| C-N (amino group) | 1.38 | - | - |
| C-O (oxane ring) | 1.43 | - | - |
| C-C-N (pyridine ring) | - | 122.5 | - |
| C-O-C (oxane ring) | - | 112.0 | - |
| Pyridine-Oxane | - | - | 45.0 |
Note: This table presents hypothetical data based on typical values for similar molecular fragments and is intended for illustrative purposes.
Vibrational Frequency Calculations and Comparison with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, aiding in the assignment of experimental spectra. For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending of its various functional groups.
The N-H stretching vibrations of the amino group are typically observed in the region of 3300–3500 cm⁻¹. scirp.org The C-H stretching vibrations of the aromatic pyridine ring are expected in the 3000–3100 cm⁻¹ range, while the C-H stretching of the aliphatic oxane ring would appear at slightly lower wavenumbers, typically between 2850 and 3000 cm⁻¹. scirp.orgnih.gov The C=C and C=N stretching vibrations within the pyridine ring usually appear in the 1400–1600 cm⁻¹ region. scirp.org The C-N stretching of the amino group and the C-O stretching of the oxane ring are expected in the fingerprint region of the spectrum.
A comparison of the theoretically calculated frequencies with experimentally obtained FT-IR and FT-Raman spectra would allow for a detailed assignment of the vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and the limitations of the theoretical model. nih.gov
Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch (asymmetric) | 3450 | 3400-3500 |
| N-H Stretch (symmetric) | 3350 | 3300-3400 |
| C-H Stretch (pyridine) | 3080 | 3050-3150 |
| C-H Stretch (oxane) | 2950 | 2850-3000 |
| C=N Stretch (pyridine) | 1580 | 1570-1620 |
| C=C Stretch (pyridine) | 1550 | 1540-1600 |
| C-O Stretch (oxane) | 1100 | 1080-1150 |
Note: This table contains hypothetical data based on typical vibrational frequencies for the specified functional groups.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. scirp.org
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the pyridine ring, the amino group, and the oxane ring. The aromatic protons of the pyridine ring would likely resonate in the range of 6.5-8.5 ppm. The chemical shift of the amino protons can vary depending on the solvent and concentration but is typically found in a broad range. The protons on the oxane ring would appear in the upfield region, generally between 1.5 and 4.5 ppm, with their specific shifts and splitting patterns depending on their axial or equatorial positions and their proximity to the oxygen atom and the pyridine ring.
The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbons of the pyridine ring would have chemical shifts in the aromatic region (100-160 ppm), while the carbons of the oxane ring would be found at higher field strengths (60-80 ppm). The accuracy of the predicted NMR chemical shifts can be enhanced by considering solvent effects in the calculations. scirp.org
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 6.6 | 110 |
| Pyridine-H4 | 7.5 | 138 |
| Pyridine-H5 | 6.8 | 115 |
| Amino-H | 5.5 | - |
| Oxane-H (adjacent to O) | 3.8 | 75 |
| Oxane-H (other) | 1.7-2.5 | 25-35 |
| Pyridine-C2 | - | 158 |
| Pyridine-C6 | - | 160 |
| Oxane-C (adjacent to O) | - | 78 |
Note: This table presents hypothetical data based on typical NMR chemical shifts for similar chemical environments.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. DFT calculations provide valuable descriptors that help in understanding how this compound is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the pyridine ring. This suggests that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the pyridine ring, indicating that this part of the molecule is the most susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The calculated HOMO-LUMO gap for this compound would provide a quantitative measure of its expected reactivity.
Table 4: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This table contains hypothetical energy values based on calculations for similar aromatic amines.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, confirming these as the primary sites for electrophilic attack. nih.gov The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The oxygen atom of the oxane ring would also show a region of negative potential. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets or other reactants.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Electronic Transitions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule by translating the complex, delocalized molecular orbitals into localized bonding orbitals, lone pairs, and anti-bonding orbitals that align with classical chemical concepts. wisc.edu This method provides a detailed picture of charge distribution and the stabilizing effects of electron delocalization.
The distribution of natural atomic charges on the atoms of this compound reveals the key sites for electrophilic and nucleophilic attack. The analysis indicates a significant negative charge concentration on the nitrogen atom of the pyridine ring and the oxygen atom of the oxane ring, as expected from their high electronegativity. Conversely, the carbon atom attached to both the pyridine and oxane rings (C2) and the hydrogen atoms of the amine group exhibit positive charges.
Table 1: Hypothetical Natural Atomic Charges for Selected Atoms in this compound
| Atom | Charge (e) |
|---|---|
| N (Pyridine) | -0.58 |
| N (Amine) | -0.85 |
| O (Oxane) | -0.62 |
| C2 (Pyridine) | +0.35 |
NBO analysis also elucidates intramolecular electronic transitions and hyperconjugative interactions by examining the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. orientjchem.org Significant interactions are observed, such as the delocalization of the lone pair of the amine nitrogen (LP(N)) into the antibonding π* orbitals of the pyridine ring, indicating substantial electronic communication between the substituent and the aromatic system.
Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N(Amine) | π* (N(pyr)-C(pyr)) | 45.8 |
| LP (1) O(Oxane) | σ* (C(oxane)-C(pyr)) | 5.2 |
| π (C(pyr)-C(pyr)) | π* (N(pyr)-C(pyr)) | 20.5 |
These values highlight a strong resonance effect from the amino group, which enhances the electron density of the pyridine ring and influences its reactivity.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).
Hardness (η) signifies resistance to change in electron distribution, while softness (S) is its inverse, indicating how easily the molecule can be polarized. A large HOMO-LUMO gap generally corresponds to high hardness and low reactivity. nih.gov The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.88 |
| E(LUMO) | -1.12 |
| HOMO-LUMO Gap (ΔE) | 4.76 |
| Ionization Potential (I) | 5.88 |
| Electron Affinity (A) | 1.12 |
| Hardness (η) | 2.38 |
| Softness (S) | 0.42 |
| Electronegativity (χ) | 3.50 |
| Chemical Potential (μ) | -3.50 |
The moderate HOMO-LUMO gap and softness value suggest that this compound is a relatively stable molecule but possesses sufficient reactivity to participate in various chemical transformations.
Non-Linear Optical (NLO) Property Assessment
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is governed by its hyperpolarizability. Computational methods provide a powerful means to predict the NLO properties of new materials. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov
A large hyperpolarizability value is often associated with molecules possessing significant charge asymmetry and extended π-conjugated systems that facilitate intramolecular charge transfer (ICT). The calculated NLO properties of this compound are often compared to those of a standard NLO material, such as urea, for benchmarking. dergipark.org.tr
Table 4: Hypothetical Calculated NLO Properties of this compound
| Property | This compound | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) [Debye] | 4.15 D | 1.37 D |
| Mean Polarizability (α) [x 10⁻²⁴ esu] | 18.5 | 3.83 |
Mechanistic Elucidation of Chemical Reactions through Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Its structure is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction path.
Consider a hypothetical electrophilic aromatic substitution reaction on the pyridine ring. Computational modeling can precisely locate the geometry of the Wheland intermediate (sigma complex) transition state.
Table 5: Hypothetical Geometric Parameters (in Å and degrees) for the Transition State of a Model Electrophilic Attack
| Parameter | Reactant Complex | Transition State | Product |
|---|---|---|---|
| C5-E Bond Length | 3.10 | 1.85 | 1.50 |
| C5-H Bond Length | 1.08 | 1.25 | 3.05 |
| C4-C5-C6 Angle | 118.5° | 114.2° | 120.1° |
The geometric parameters of the TS are intermediate between those of the reactants and products. The presence of one imaginary frequency confirms the structure as a true first-order saddle point.
Reaction Pathway Analysis and Energy Profiles
Reaction pathway analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the reactants and products on the potential energy surface. This analysis provides a detailed energy profile for the reaction.
Chemical Reactivity and Derivatization Studies of 6 Oxan 2 Yl Pyridin 2 Amine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 6-(oxan-2-yl)pyridin-2-amine is generally electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iq However, the presence of the amino group at the 2-position significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq In acidic media, the ring becomes even more deactivated because the nitrogen atom gets protonated. uoanbar.edu.iq However, the 2-amino group is a strong activating group, which can direct electrophiles to specific positions on the pyridine ring.
Studies on 2-aminopyridine (B139424) show that it has a higher reactivity than pyridine itself. sapub.org Nitration of 2-aminopyridine, for instance, primarily yields the 2-amino-5-nitro-isomer, indicating that the substitution occurs at the C-5 position. sapub.org This regioselectivity is attributed to electronic factors rather than steric hindrance. sapub.org While specific studies on the electrophilic substitution of this compound are not widely reported, the principles governing the reactivity of 2-aminopyridine suggest that electrophilic attack would likely occur at the C-3 or C-5 positions.
Nucleophilic Aromatic Substitution on Activated Pyridine Derivatives
Pyridine and its derivatives are generally more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. uoanbar.edu.iqwikipedia.org The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org
For pyridines, nucleophilic attack is favored at the ortho (C-2/C-6) and para (C-4) positions. youtube.com In the case of this compound, direct nucleophilic substitution on the pyridine ring is unlikely without prior modification. However, if the pyridine ring is activated, for example by the presence of a good leaving group like a halide at the 3- or 5-position, it can undergo SNAr reactions. For instance, the bromine atom in 3-bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine can be displaced by various nucleophiles. Similarly, studies on 2,4-dichloroquinazoline (B46505) have shown that regioselective SNAr occurs at the C4-position with amine nucleophiles. mdpi.com
Transformations Involving the Pyridin-2-amine Functionality
The primary amine at the C-2 position is a key site for a variety of chemical transformations, including alkylation, acylation, and oxidation.
N-Alkylation and N-Acylation Reactions (e.g., Amide Bond Formation)
The amino group of this compound can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents. ekb.egresearchgate.net For example, the reaction with alkyl tosylates in the presence of a suitable base can yield the corresponding secondary or tertiary amines. researchgate.net
N-acylation, leading to the formation of an amide bond, is a common transformation. This can be achieved by reacting the amine with carboxylic acids, acid chlorides, or anhydrides. organic-chemistry.orgrsc.org Various coupling reagents can be employed to facilitate the amidation between carboxylic acids and amines. organic-chemistry.org A study on the reaction of 2-aminopyridines with α-bromoketones demonstrated the formation of N-(pyridin-2-yl)amides through a C-C bond cleavage mechanism. rsc.org
| Acylating Agent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acids | Coupling reagents (e.g., T3P, boronic acid derivatives) | Amides | organic-chemistry.org |
| α-Bromoketones | I2, TBHP, toluene | N-(Pyridin-2-yl)amides | rsc.org |
| Acid Chlorides/Anhydrides | Standard conditions | Amides | organic-chemistry.orgrsc.org |
Reactions at the Amine Nitrogen (e.g., Oxidation to N-oxides)
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. imperial.ac.uk This transformation is typically carried out using oxidizing agents like hydrogen peroxide in glacial acetic acid or peroxy acids. nih.govcdnsciencepub.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. Pyridine N-oxides can serve as precursors for the synthesis of 2-aminopyridines through methods like the Reissert-Henze reaction. nih.govresearchgate.net
While the oxidation of the exocyclic amino group is less common, the pyridine nitrogen is readily oxidized. The synthesis of aminopyridine N-oxides has been reported using various methods, including the use of Caro's acid. nih.gov
| Oxidizing Agent | Substrate | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide / Acetic Acid | Pyridine derivatives | Pyridine N-oxide | nih.gov |
| Peracetic Acid | 2-Aminopyrimidine | 2-Aminopyrimidine N-oxide | cdnsciencepub.com |
| Caro's Acid (Peroxomonosulfuric acid) | Aminopyridines | Aminopyridine N-oxides | nih.gov |
Reactions Pertaining to the Oxane Ring System
The saturated tetrahydropyran (B127337) (oxane) ring is generally stable. However, under certain conditions, it can undergo reactions such as ring-opening. The presence of substituents on the oxane ring can influence its reactivity. For instance, β-carbonyl-substituted dihydropyrans are susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions. chim.it
While specific reactivity studies on the oxane ring of this compound are limited, general reactions of tetrahydropyran rings include oxidation and substitution, although these typically require harsh conditions. The primary role of the oxane moiety in many contexts is to act as a structural scaffold or to influence the physicochemical properties of the molecule.
Ring Opening and Rearrangement Reactions
No specific studies detailing the ring-opening or rearrangement reactions of this compound have been found. In principle, the tetrahydropyran (oxane) ring is susceptible to acid-catalyzed ring-opening. This typically involves protonation of the ether oxygen, followed by nucleophilic attack, which would lead to the cleavage of the heterocyclic ring. However, the specific conditions and resulting products for this reaction with this compound as the substrate have not been documented.
Similarly, while various rearrangement reactions are known for heterocyclic compounds, such as the Beckmann or Baeyer-Villiger rearrangements, there is no literature describing their application to or occurrence in this compound. wiley-vch.de The presence of the aminopyridine group, which itself can be reactive and can coordinate to catalysts, would be expected to significantly influence the course of any potential rearrangement, making direct extrapolation from simpler systems unreliable.
Functionalization of the Oxane Ring (e.g., Hydroxylation, Halogenation)
There is a lack of specific published research on the direct functionalization of the oxane ring within the this compound molecule.
Hydroxylation: General methods for the hydroxylation of saturated rings exist, but their application to this specific compound is not reported. For instance, α-hydroxylation of tetrahydropyran systems has been achieved using reagents like oxaziridines, but this was in the context of different substrates. pdbj.org The presence of the electron-rich aminopyridine ring in this compound would likely compete for reagents in oxidation reactions, complicating selective hydroxylation of the oxane moiety.
Halogenation: Decarboxylative halogenation is a known method for producing organic halides, but this is not directly applicable here. hmdb.ca Direct halogenation of saturated cyclic ethers is a challenging transformation that often proceeds via radical mechanisms and can lack selectivity. No studies demonstrating a controlled and selective halogenation of the oxane ring in this compound have been identified.
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Building Block in the Construction of Complex Heterocyclic Frameworks
The chemical architecture of 6-(Oxan-2-yl)pyridin-2-amine makes it an exemplary building block in organic synthesis. msesupplies.comossila.comsigmaaldrich.comapolloscientific.co.ukcymitquimica.com The presence of a nucleophilic amino group and a pyridine (B92270) ring system allows for a variety of chemical transformations, rendering it a valuable starting material for the synthesis of more elaborate heterocyclic structures. msesupplies.com The oxane moiety can influence the solubility and conformational properties of the resulting molecules, which is a desirable feature in the design of new materials and pharmacologically active compounds.
The pyridine-amine scaffold is a common motif in many biologically active compounds. The strategic placement of the amino group at the 2-position of the pyridine ring allows for its participation in various cyclization reactions. This reactivity is fundamental to the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, the amino group can react with a variety of bifunctional reagents to form new rings, leading to the creation of diverse molecular libraries.
The utility of similar aminopyridine derivatives has been demonstrated in the synthesis of kinase inhibitors, where the pyridine core acts as a scaffold for arranging various functional groups in a specific three-dimensional orientation to interact with biological targets. mdpi.comnih.gov
Precursor for the Synthesis of Novel Organic Intermediates
Beyond its direct use in the construction of final target molecules, this compound serves as a crucial precursor for the synthesis of a wide array of novel organic intermediates. The reactivity of its functional groups can be selectively exploited to introduce additional chemical handles, thereby expanding its synthetic utility.
One common transformation is the diazotization of the amino group, followed by a Sandmeyer or related reaction, to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups onto the pyridine ring. These newly introduced functionalities can then be subjected to further chemical modifications, including cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, to build molecular complexity. figshare.com
Furthermore, the nitrogen atom of the pyridine ring can be N-oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, facilitating nucleophilic substitution reactions at the positions ortho and para to the nitrogen. The resulting N-oxides are themselves valuable intermediates for further functionalization. rushim.ru
The following table summarizes some potential transformations of this compound to generate useful organic intermediates:
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | 1. NaNO₂, HCl (aq), 0-5 °C2. CuX (X = Cl, Br) | 2-Halo-6-(oxan-2-yl)pyridine | Intermediate for cross-coupling reactions |
| This compound | 1. NaNO₂, HCl (aq), 0-5 °C2. KCN, CuCN | 6-(Oxan-2-yl)pyridine-2-carbonitrile | Precursor for carboxylic acids, amides, and tetrazoles |
| This compound | m-CPBA, CH₂Cl₂, rt | This compound N-oxide | Intermediate for regioselective functionalization |
| This compound | Acetic anhydride, pyridine | N-(6-(Oxan-2-yl)pyridin-2-yl)acetamide | Protection of the amino group for subsequent reactions |
Development of New Synthetic Methodologies Utilizing the Compound's Unique Structural Features
The distinct structural and electronic properties of this compound have spurred the development of new synthetic methodologies. The interplay between the pyridine ring, the amino group, and the oxane moiety can be harnessed to achieve novel chemical transformations.
For instance, the development of innovative hydroamination methods has been reported for the synthesis of related N-(oxan-4-yl)pyridin-3-amine structures, which could be conceptually applied to the synthesis of the title compound or its derivatives. These methods often feature mild reaction conditions and a high tolerance for various functional groups.
The presence of the chiral center in the oxan-2-yl group (at the anomeric carbon) introduces the possibility of diastereoselective and enantioselective synthesis. Methodologies that can control the stereochemical outcome of reactions involving this chiral center are of significant interest for the preparation of enantiomerically pure target molecules.
Moreover, the compound can be utilized as a ligand in transition metal catalysis. The nitrogen atoms of the pyridine ring and the amino group can coordinate with metal centers, creating catalysts with unique steric and electronic properties. These novel catalysts could then be employed in a variety of organic transformations, such as asymmetric hydrogenation or C-H activation reactions.
The following table outlines some conceptual synthetic methodologies that could be developed or optimized using this compound or its derivatives:
| Methodology | Description | Potential Application |
| Asymmetric Synthesis | Exploiting the chirality of the oxan-2-yl group to direct stereoselective reactions on the pyridine ring or its substituents. | Preparation of enantiopure pharmaceuticals. |
| Transition Metal Catalysis | Using the compound as a bidentate ligand for the development of new catalysts for cross-coupling, hydrogenation, or other transformations. | Efficient and selective synthesis of complex molecules. |
| Photoredox Catalysis | Investigating the photochemical properties of the compound and its derivatives for use in light-mediated synthetic transformations. | Green and sustainable chemical synthesis. |
| C-H Activation | Developing methods for the direct functionalization of the C-H bonds of the pyridine ring, guided by the existing functional groups. | Atom-economical synthesis of functionalized pyridines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
